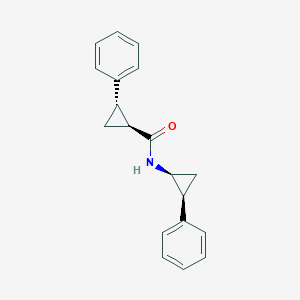
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique cyclopropane rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropane Rings: The initial step involves the formation of cyclopropane rings through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between the cyclopropanecarboxylic acid and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane rings and phenyl groups allow it to fit into active sites or binding pockets, thereby modulating the activity of the target. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-phenyl-N-[(1R,2R)-2-phenylcyclopropyl]cyclopropanecarboxamide: A stereoisomer with similar structural features but different spatial arrangement.
(1S,2S)-2-phenylcyclopropanecarboxylic acid: Lacks the amide group, leading to different chemical properties.
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
Uniqueness
The uniqueness of 2-phenyl-N-(2-phenylcyclopropyl)cyclopropanecarboxamide lies in its specific combination of cyclopropane rings and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO |
|---|---|
Molecular Weight |
277.4g/mol |
IUPAC Name |
(1S,2S)-2-phenyl-N-[(1S,2S)-2-phenylcyclopropyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H19NO/c21-19(17-11-15(17)13-7-3-1-4-8-13)20-18-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2,(H,20,21)/t15-,16+,17+,18+/m1/s1 |
InChI Key |
IEGGOVHQZJEQIJ-OWSLCNJRSA-N |
SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)N[C@H]2C[C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C1C(=O)NC2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


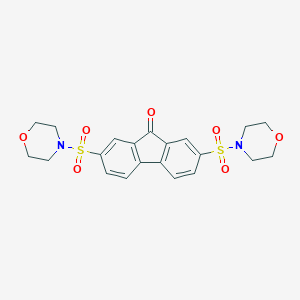


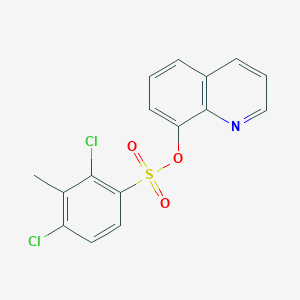
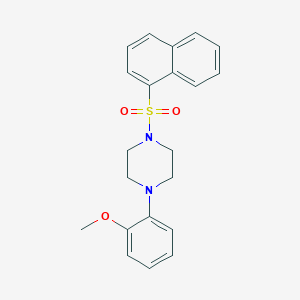
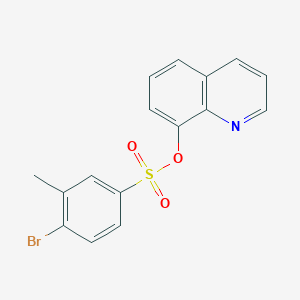
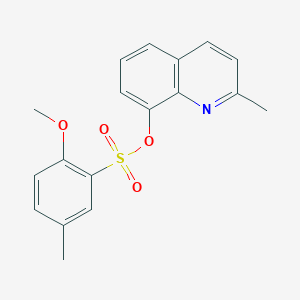



![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)


![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)
